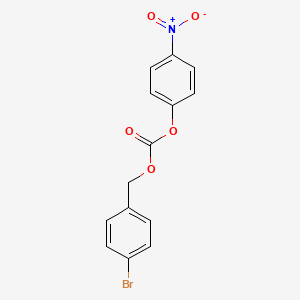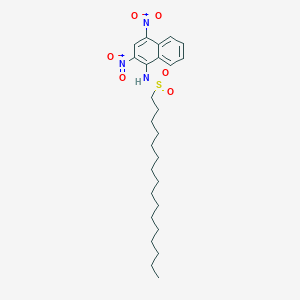
zinc;pent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc;pent-1-ene: is a compound that combines the properties of zinc, a transition metal, with pent-1-ene, an unsaturated hydrocarbon belonging to the alkene group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;pent-1-ene can be achieved through several methods, including:
Direct Reaction: Zinc can react directly with pent-1-ene under specific conditions to form the desired compound. This reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound.
Grignard Reaction: Another method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with zinc chloride and pent-1-ene to form this compound.
Industrial Production Methods
Industrial production of this compound often involves the large-scale application of the above synthetic routes. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial reactors and catalysts are employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
Zinc;pent-1-ene undergoes various chemical reactions, including:
Addition Reactions: Due to the presence of the carbon-carbon double bond in pent-1-ene, the compound can participate in addition reactions.
Oxidation and Reduction: this compound can undergo oxidation reactions to form epoxides or alcohols.
Substitution Reactions: The compound can also participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas and a metal catalyst (e.g., palladium or platinum) are used to convert the double bond into a single bond.
Halogenation: Halogens such as chlorine or bromine are added to the double bond, often in the presence of a solvent like carbon tetrachloride.
Hydration: Water, in the presence of an acid catalyst, adds across the double bond to form alcohols.
Major Products
Alkanes: Formed through hydrogenation.
Halogenated Compounds: Formed through halogenation.
Alcohols: Formed through hydration.
科学的研究の応用
Zinc;pent-1-ene has several applications in scientific research:
作用機序
The mechanism of action of zinc;pent-1-ene involves its interaction with molecular targets and pathways:
Catalytic Role: Zinc acts as a catalyst in various reactions, facilitating the formation and breaking of chemical bonds.
Reactive Intermediates: The double bond in pent-1-ene allows the formation of reactive intermediates, which can participate in further chemical transformations.
Biological Pathways: In biological systems, this compound can interact with enzymes and proteins, influencing cellular processes such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
Pent-2-ene: Another isomer of pentene with the double bond between the second and third carbon atoms.
Hex-1-ene: A similar alkene with a longer carbon chain.
2-Methylbut-1-ene: A branched isomer of pentene.
Uniqueness
Zinc;pent-1-ene is unique due to the presence of zinc, which imparts distinct catalytic and chemical properties. The combination of zinc and pent-1-ene allows for a wide range of chemical reactions and applications that are not possible with other similar compounds .
特性
CAS番号 |
39995-48-7 |
|---|---|
分子式 |
C10H18Zn |
分子量 |
203.6 g/mol |
IUPAC名 |
zinc;pent-1-ene |
InChI |
InChI=1S/2C5H9.Zn/c2*1-3-5-4-2;/h2*3H,1-2,4-5H2;/q2*-1;+2 |
InChIキー |
XRHIUCNZNNZBPO-UHFFFAOYSA-N |
正規SMILES |
[CH2-]CCC=C.[CH2-]CCC=C.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7H-pyrrolo[3,4-g]quinoxaline](/img/structure/B14662750.png)




![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)


